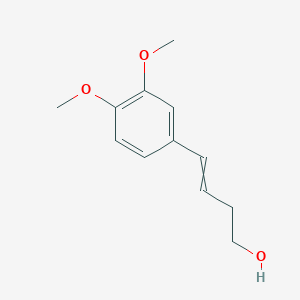
4-(3,4-Dimethoxyphenyl)but-3-en-1-ol
Overview
Description
4-(3,4-Dimethoxyphenyl)but-3-en-1-ol is a natural product found in Zingiber montanum with data available.
Scientific Research Applications
Chemical Properties and Structure
The chemical structure of 4-(3,4-Dimethoxyphenyl)but-3-en-1-ol features a butenyl group attached to a dimethoxyphenyl ring, contributing to its unique properties. The molecular formula is , with a molecular weight of 208.25 g/mol .
Melanogenesis Enhancement
One of the primary applications of this compound is its role in enhancing melanogenesis—the process of melanin production in the skin. Research indicates that this compound stimulates melanin synthesis in both B16F10 melanoma cells and human primary melanocytes. The mechanism involves the activation of extracellular signal-regulated kinase (ERK) and p38 pathways, which lead to increased expression of tyrosinase, a key enzyme in melanin production .
Key Findings:
- Increased Tyrosinase Expression: The compound enhances the expression of tyrosinase through upstream stimulating factor-1 (USF1) mediation .
- Potential Therapeutic Use: Given its ability to promote melanin synthesis, it may serve as a therapeutic agent for conditions related to hypopigmentation .
Antibacterial Activity
This compound has demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. Studies have shown that it exhibits bacteriolytic effects, damaging bacterial cell walls and membranes .
Minimum Inhibitory Concentration (MIC):
- Effective against tested bacteria at concentrations as low as 16 µg/ml for MIC and 32 µg/ml for minimum bactericidal concentration (MBC) .
Immunomodulatory Effects
Research indicates that this compound enhances phagocytic activity in macrophages, suggesting potential immunomodulatory effects. This property may contribute to its therapeutic applications in enhancing immune responses .
Anticancer Potential
Preliminary studies suggest that this compound exhibits anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the intrinsic mitochondrial pathway. This includes upregulation of pro-apoptotic factors such as Bax and caspase-3 while downregulating anti-apoptotic factors like Bcl-2 .
IC50 Values:
- The compound displayed varying IC50 values against different cancer cell lines:
Case Studies and Research Findings
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)but-3-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h3,5-7,9,13H,4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJXARZMWFOEQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















